Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans
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Overview
Description
Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying the behavior of piperidine derivatives in biological systems.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl 4-[(2S,3R)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYPMQKIANAFM-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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